[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
CAS No.:
Cat. No.: VC16144746
Molecular Formula: C32H25N3O5
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H25N3O5 |
|---|---|
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
| Standard InChI | InChI=1S/C32H25N3O5/c1-2-39-24-17-14-23(15-18-24)32(38)40-29-19-16-22-9-3-5-11-25(22)27(29)20-33-35-31(37)30(36)34-28-13-7-10-21-8-4-6-12-26(21)28/h3-20H,2H2,1H3,(H,34,36)(H,35,37)/b33-20+ |
| Standard InChI Key | MAQWBQPPMGHFMP-FMFFXOCNSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
[1-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate (molecular formula: , molecular weight: 525.6 g/mol) features a naphthalene core substituted with a hydrazinylidene-methyl group and a 4-ethoxybenzoate ester. The hydrazinylidene moiety () adopts an E-configuration, as confirmed by its isomeric SMILES string. The presence of ethoxy groups at both the benzoate and naphthalene rings enhances lipophilicity, potentially influencing membrane permeability in biological systems.
Key Functional Groups
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Naphthalene Rings: Two fused benzene rings provide planar aromaticity, facilitating π-π stacking interactions with biological targets.
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Hydrazinylidene Linkage: The group serves as a chelating site for metal ions and a potential pharmacophore.
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Ethoxybenzoate Ester: The ester group contributes to metabolic stability and modulates solubility.
| Property | Value |
|---|---|
| IUPAC Name | [1-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
| Molecular Formula | |
| Molecular Weight | 525.6 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OCC |
| PubChem CID | 9634969 |
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble its complex architecture :
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Formation of Naphthalen-1-ylamino Intermediate: Naphthalen-1-amine reacts with 2-oxoacetyl chloride to yield 2-(naphthalen-1-ylamino)-2-oxoacetic acid.
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Hydrazine Condensation: The intermediate is treated with hydrazine hydrate to form a hydrazinylidene derivative .
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Esterification: The final step couples the hydrazinylidene-naphthalene intermediate with 4-ethoxybenzoyl chloride under basic conditions.
Reaction Conditions
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Solvents: Ethanol or dichloromethane are preferred for their ability to dissolve polar intermediates.
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Temperature: Reflux conditions (70–80°C) optimize reaction rates and yields.
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Catalysts: Triethylamine is often used to neutralize HCl byproducts during esterification.
Chemical Reactivity and Functional Group Transformations
Hydrazinylidene Linkage
The group participates in tautomerization, existing in equilibrium between hydrazone and azo forms. This duality enables:
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Metal Chelation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes.
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Nucleophilic Attack: Susceptibility to nucleophiles at the imine carbon, enabling derivatization.
Ester Hydrolysis
Under acidic or basic conditions, the 4-ethoxybenzoate ester undergoes hydrolysis to produce 4-ethoxybenzoic acid and the corresponding alcohol. This property is critical for prodrug designs requiring enzymatic activation.
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